molecular formula C18H16N4O5 B11340510 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11340510
M. Wt: 368.3 g/mol
InChI Key: HNLBOJUSWNDEIA-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved by cyclization reactions involving hydrazides and carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy group can produce various oxidized species .

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the 3,4-dimethylphenyl and 2-nitrophenoxy groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C18H16N4O5/c1-11-7-8-13(9-12(11)2)17-18(21-27-20-17)19-16(23)10-26-15-6-4-3-5-14(15)22(24)25/h3-9H,10H2,1-2H3,(H,19,21,23)

InChI Key

HNLBOJUSWNDEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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